molecular formula C19H20N4O B12482422 4-{9-[2-(dimethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol

4-{9-[2-(dimethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol

Cat. No.: B12482422
M. Wt: 320.4 g/mol
InChI Key: AWTGGARNEWXDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{7-[2-(dimethylamino)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-4-yl}phenol is a complex organic molecule with a unique structure It features a triazatricyclo core, which is a fused ring system containing nitrogen atoms, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7-[2-(dimethylamino)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-4-yl}phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the phenol group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{7-[2-(dimethylamino)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-4-yl}phenol: can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazatricyclo core can be reduced under specific conditions.

    Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

4-{7-[2-(dimethylamino)ethyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-4-yl}phenol: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-[2-(dimethylamino)ethyl]imidazo[1,2-a]benzimidazol-2-yl]phenol

InChI

InChI=1S/C19H20N4O/c1-21(2)11-12-22-17-5-3-4-6-18(17)23-13-16(20-19(22)23)14-7-9-15(24)10-8-14/h3-10,13,24H,11-12H2,1-2H3

InChI Key

AWTGGARNEWXDFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.